2-(5-methyl-4-oxo-6-(3-phenyl-1,2,4-oxadiazol-5-yl)thieno[2,3-d]pyrimidin-3(4H)-yl)-N-(3-(methylthio)phenyl)acetamide
CAS No.: 1223965-78-3
Cat. No.: VC4300285
Molecular Formula: C24H19N5O3S2
Molecular Weight: 489.57
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1223965-78-3 |
|---|---|
| Molecular Formula | C24H19N5O3S2 |
| Molecular Weight | 489.57 |
| IUPAC Name | 2-[5-methyl-4-oxo-6-(3-phenyl-1,2,4-oxadiazol-5-yl)thieno[2,3-d]pyrimidin-3-yl]-N-(3-methylsulfanylphenyl)acetamide |
| Standard InChI | InChI=1S/C24H19N5O3S2/c1-14-19-23(34-20(14)22-27-21(28-32-22)15-7-4-3-5-8-15)25-13-29(24(19)31)12-18(30)26-16-9-6-10-17(11-16)33-2/h3-11,13H,12H2,1-2H3,(H,26,30) |
| Standard InChI Key | QOPPKWYCDVLTJC-UHFFFAOYSA-N |
| SMILES | CC1=C(SC2=C1C(=O)N(C=N2)CC(=O)NC3=CC(=CC=C3)SC)C4=NC(=NO4)C5=CC=CC=C5 |
Introduction
The compound 2-(5-methyl-4-oxo-6-(3-phenyl-1,2,4-oxadiazol-5-yl)thieno[2,3-d]pyrimidin-3(4H)-yl)-N-(3-(methylthio)phenyl)acetamide is a complex organic molecule that combines several pharmacophoric groups, including a thieno[2,3-d]pyrimidine core, a 1,2,4-oxadiazole ring, and a methylthio-substituted phenyl group. This structure suggests potential biological activity, as these components are often found in compounds with medicinal properties.
Chemical Formula and Molecular Weight
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Chemical Formula: CHNOS
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Molecular Weight: Approximately 522.62 g/mol
Structural Components
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Thieno[2,3-d]pyrimidine: Known for its role in various biologically active compounds, often exhibiting anti-inflammatory, antimicrobial, or anticancer properties.
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1,2,4-Oxadiazole: Commonly found in compounds with potential anti-inflammatory or antimicrobial activities.
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Methylthio-substituted Phenyl: May contribute to the compound's solubility and interaction with biological targets.
Synthesis
The synthesis of such a compound typically involves multiple steps, starting from simpler precursors. A common approach might include:
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Formation of the Thieno[2,3-d]pyrimidine Core: This could involve condensation reactions between appropriate thieno and pyrimidine precursors.
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Introduction of the 1,2,4-Oxadiazole Ring: This might involve the reaction of a suitable hydrazine derivative with an ester or acid chloride.
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Attachment of the Methylthio-substituted Phenyl Group: This could be achieved through amide coupling reactions using appropriate reagents.
Potential Activities
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Anti-inflammatory: The presence of oxadiazole and thieno[2,3-d]pyrimidine rings suggests potential anti-inflammatory properties.
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Antimicrobial: Both rings are known to contribute to antimicrobial activity in various compounds.
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Anticancer: The complex structure might also confer anticancer properties, although this would need thorough investigation.
Research Findings
While specific research findings on this exact compound are not available in the provided sources, similar compounds have shown promising biological activities. For instance, compounds with thieno[2,3-d]pyrimidine cores have been explored for their anti-inflammatory and anticancer properties . Additionally, 1,2,4-oxadiazoles are known for their potential as anti-inflammatory agents .
Data Table: Structural Components and Potential Activities
| Component | Potential Activity |
|---|---|
| Thieno[2,3-d]pyrimidine | Anti-inflammatory, Antimicrobial, Anticancer |
| 1,2,4-Oxadiazole | Anti-inflammatory, Antimicrobial |
| Methylthio-substituted Phenyl | Solubility Enhancement, Biological Target Interaction |
This table highlights the potential biological activities associated with each structural component of the compound.
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